Cas no 15301-88-9 (Ethanamine,2-[(2,6-diethylphenyl)-2-pyridinylmethoxy]-N,N-dimethyl-)

Ethanamine,2-[(2,6-diethylphenyl)-2-pyridinylmethoxy]-N,N-dimethyl- structure
15301-88-9 structure
Product Name:Ethanamine,2-[(2,6-diethylphenyl)-2-pyridinylmethoxy]-N,N-dimethyl-
Numero CAS:15301-88-9
MF:C20H28N2O
MW:312.449125289917
CID:141679
PubChem ID:3052768
Update Time:2025-04-19

Ethanamine,2-[(2,6-diethylphenyl)-2-pyridinylmethoxy]-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanamine,2-[(2,6-diethylphenyl)-2-pyridinylmethoxy]-N,N-dimethyl-
    • 2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
    • {2-[(2,6-diethyl-phenyl)-pyridin-2-yl-methoxy]-ethyl}-dimethyl-amine
    • < 2> Pyridyl-(2,6-diethyl-phenyl)-(2-dimethylamino-ethoxy)-methan
    • AC1MHJZ5
    • BS-7161-D [As Hydrochloride]
    • CHEMBL2105383
    • Pytamine
    • Pytamine [INN]
    • SureCN1816464
    • UNII-B8414665Y7
    • BS-7161D FREE BASE
    • DTXSID30864576
    • 2-(alpha-(2-(Dimethylamino)ethoxy)-2,6-diethylbenzyl)pyridine
    • BS 7161 D FREE BASE
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHOXY)-2,6-DIETHYLBENZYL)-
    • NS00123704
    • ETHANAMINE, 2-((2,6-DIETHYLPHENYL)-2-PYRIDINYLMETHOXY)-N,N-DIMETHYL-
    • BS 7161 D
    • 2-(alpha-(2-(Dimethylamino)ethoxy)-2,6-diethylbenzyl)pyridine.
    • 2-[(2,6-Diethylphenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethan-1-amine
    • SCHEMBL1816464
    • BS-7161-D FREE BASE
    • Q27274490
    • 15301-88-9
    • BS 7161 D [AS HYDROCHLORIDE]
    • 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHOXY)-2,6-DIETHYLBENZYL)PYRIDINE
    • PYtaminmangel
    • B8414665Y7
    • Inchi: 1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3
    • Chiave InChI: NDOLHPQPHFXYLK-UHFFFAOYSA-N
    • Sorrisi: O(CCN(C)C)C(C1C=CC=CN=1)C1C(=CC=CC=1CC)CC

Proprietà calcolate

  • Massa esatta: 312.22034
  • Massa monoisotopica: 312.220163521g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 8
  • Complessità: 309
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 25.4Ų

Proprietà sperimentali

  • PSA: 25.36
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD